molecular formula C6H10Cl2N2S B8106912 4-Cyclopropylthiazol-5-amine dihydrochloride

4-Cyclopropylthiazol-5-amine dihydrochloride

Cat. No.: B8106912
M. Wt: 213.13 g/mol
InChI Key: FCQMSELODVHXSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylthiazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylthiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropylthiazol-5-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-Cyclopropylthiazol-5-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylthiazol-5-amine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials with specific biological activities .

Properties

IUPAC Name

4-cyclopropyl-1,3-thiazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.2ClH/c7-6-5(4-1-2-4)8-3-9-6;;/h3-4H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQMSELODVHXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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